Product packaging for Isoxazolo[4,5-g]quinoxaline(Cat. No.:CAS No. 116378-71-3)

Isoxazolo[4,5-g]quinoxaline

Cat. No.: B569475
CAS No.: 116378-71-3
M. Wt: 171.159
InChI Key: GLAZOLVIJWFBRU-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Nitrogen-Oxygen Heterocycles

Polycyclic nitrogen-oxygen heterocycles are a broad class of organic compounds characterized by the presence of at least two fused rings, where the constituent atoms of the rings include both nitrogen and oxygen, in addition to carbon. These structural motifs are prevalent in a vast number of natural products and synthetically derived molecules. beilstein-journals.orgnih.gov The specific arrangement and type of heteroatoms within the polycyclic framework give rise to a wide array of electronic and steric properties, which in turn dictate their chemical reactivity and biological function. openmedicinalchemistryjournal.com

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key building block in the synthesis of many of these complex structures. mdpi.comnih.gov When fused with other heterocyclic or carbocyclic rings, it can lead to the formation of novel polycyclic systems with unique properties. The fusion of an isoxazole ring with a quinoxaline (B1680401) moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, gives rise to the isoxazolo[4,5-g]quinoxaline scaffold. This specific fusion creates a tetracyclic system with a unique arrangement of nitrogen and oxygen atoms, making it a subject of increasing research interest.

Significance of Fused Isoxazole-Quinoxaline Frameworks in Chemical Biology and Material Science

Fused isoxazole-quinoxaline frameworks are gaining recognition for their significant potential in both chemical biology and materials science. The quinoxaline ring system itself is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. rsc.org The incorporation of an isoxazole ring can further modulate these activities and introduce new pharmacological properties. innovareacademics.in

In the realm of chemical biology, these fused systems are being investigated for their potential as:

Anticancer Agents: Quinoxaline derivatives have shown promise as anticancer agents, and the fusion with an isoxazole ring can enhance this activity. rsc.orginnovareacademics.in

Antimicrobial Agents: The unique electronic and structural features of these compounds make them potential candidates for the development of new antibacterial and antifungal drugs. rsc.org

Enzyme Inhibitors: The rigid, planar structure of the this compound system can facilitate binding to the active sites of various enzymes, making them of interest as potential inhibitors. nih.gov

In materials science, the electron-deficient nature of the quinoxaline core, combined with the electronic properties of the isoxazole ring, makes these fused systems attractive for applications in:

Organic Electronics: Quinoxaline-based materials have been explored for use as hole-transporting materials in perovskite solar cells due to their stability and suitable energy levels. rsc.org

Dyes and Pigments: The extended π-conjugation in these systems can lead to intense absorption and emission of light, making them suitable for use as dyes and fluorescent probes. openmedicinalchemistryjournal.com

Overview of Current Research Trends on this compound and its Analogues

Current research on this compound and its analogues is primarily focused on the development of efficient synthetic methodologies and the exploration of their biological activities and material properties. Key research trends include:

Novel Synthetic Strategies: Chemists are actively developing new and efficient methods for the synthesis of the this compound core and its derivatives. This includes the exploration of one-pot reactions and multicomponent reactions to increase synthetic efficiency. nih.govmdpi.com

Functionalization and Derivatization: A significant area of research involves the synthesis of a diverse library of this compound analogues with various substituents. This allows for the systematic investigation of structure-activity relationships (SAR) and the optimization of desired properties. mdpi.com

Biological Evaluation: Newly synthesized compounds are being screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net

Computational Studies: Molecular modeling and docking studies are being employed to understand the interactions of these compounds with biological targets and to guide the design of more potent analogues. usm.my

Exploration of Material Properties: Researchers are investigating the photophysical and electronic properties of these fused systems to assess their potential in organic electronics and other material applications.

The following table provides a summary of some recently synthesized this compound analogues and their reported applications:

Compound NameApplication/Activity Investigated
4H,6H-Isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-oneSynthesis via intramolecular cycloaddition
4H-Isoxazolo[3',4':4,5]pyrano[3,2-b]quinolineSynthesis via intramolecular cycloaddition
4H- beilstein-journals.orgmdpi.comDioxolo[4,5-g]isoxazolo[3',4':4,5]pyrano[3,2-b]quinolineSynthesis via intramolecular cycloaddition
Methyl 4H-isoxazolo[3',4':4,5]pyrano[3,2-b]quinoline-6-carboxylateSynthesis via intramolecular cycloaddition

Table 1: Examples of Recently Synthesized this compound Analogues and their Research Focus. mdpi.com

The continued exploration of this compound and its analogues holds great promise for the discovery of new therapeutic agents and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O B569475 Isoxazolo[4,5-g]quinoxaline CAS No. 116378-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116378-71-3

Molecular Formula

C9H5N3O

Molecular Weight

171.159

IUPAC Name

[1,2]oxazolo[5,4-g]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-11-8-4-9-6(5-12-13-9)3-7(8)10-1/h1-5H

InChI Key

GLAZOLVIJWFBRU-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C3C(=CC2=N1)C=NO3

Synonyms

Isoxazolo[4,5-g]quinoxaline (9CI)

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Isoxazolo 4,5 G Quinoxaline Systems

Electrophilic and Nucleophilic Reactivity of the Fused Ring System

Electrophilic Reactivity:

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline (B1680401) moiety decrease the electron density of the aromatic system, making it susceptible to nucleophilic attack but less reactive towards electrophiles. researchgate.netscispace.com Nitration of the parent quinoxaline ring, for instance, requires harsh conditions, such as a mixture of concentrated nitric acid and oleum (B3057394) at elevated temperatures, to yield 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. scispace.com The electrophilic nature of quinoxaline has been further explored in vicarious nucleophilic substitution (VNS) reactions. rsc.org

The isoxazole (B147169) ring also influences the electrophilic reactivity. The oxygen atom in the isoxazole ring can be protonated under acidic conditions, which can facilitate certain reactions.

Nucleophilic Reactivity:

The electron-deficient nature of the quinoxaline ring makes it prone to nucleophilic attack. researchgate.net This is a key aspect of its chemistry, allowing for the introduction of various functional groups. The carbon atoms of the aromatic ring are the primary sites for nucleophilic attack. researchgate.net For instance, 2-chloroquinoxaline (B48734) readily undergoes nucleophilic aromatic substitution (SNAr) of the chlorine atom. rsc.org

The isoxazole ring can also undergo nucleophilic attack, often leading to ring-opening reactions. This is particularly true for isoxazol-5(4H)-ones, which are versatile building blocks in organic synthesis. mdpi.com

The reactivity of the fused system can be modulated by the presence of substituents. Electron-donating groups can increase the electron density of the rings, making them more susceptible to electrophilic attack and less to nucleophilic attack. Conversely, electron-withdrawing groups have the opposite effect. mdpi.com

Stability and Degradation Pathways

The stability of the isoxazolo[4,5-g]quinoxaline system is a critical factor in its potential applications. The fused ring system is generally stable under normal conditions, but it can undergo degradation under specific circumstances.

One potential degradation pathway involves the cleavage of the isoxazole ring. This can be initiated by various reagents or conditions, such as base-promoted rearrangements. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton-Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.org This type of rearrangement involves the cleavage and recyclization of the isoxazole ring.

Another potential degradation pathway is the tautomerization of reduced forms of quinoxaline derivatives, which has been identified as a cause of capacity fade in redox flow batteries. nsf.gov This process involves the migration of a proton and a double bond, leading to a more stable, but electrochemically inactive, species.

The stability of the system can be influenced by the presence of substituents. For example, quinoxaline-2-carboxylic acid has shown a significant increase in stability compared to 2,3-dimethylquinoxaline-6-carboxylic acid in the context of redox flow batteries. nsf.gov

Redox Chemistry of Isoxazolo[4,5-g]quinoxalinequinones

The redox chemistry of isoxazolo[4,5-g]quinoxalinequinones is of particular interest due to their potential applications in areas such as redox flow batteries. Quinoxaline derivatives themselves are known to be redox-active materials. nsf.gov

The introduction of a quinone functionality onto the this compound scaffold would be expected to impart significant redox activity. The quinone moiety can undergo reversible two-electron, two-proton reduction to the corresponding hydroquinone. The redox potential of this process can be tuned by the substituents on the ring system.

Studies on quinoxaline derivatives for redox flow batteries have shown that the chemical stability of the reduced form is a critical factor for long-term performance. nsf.gov Tautomerization of the reduced quinoxaline has been identified as a primary degradation pathway. nsf.gov Density functional theory (DFT) modeling has been used to understand the structural and chemical factors that influence tautomerization resistance. nsf.gov These insights are directly applicable to the design of stable isoxazolo[4,5-g]quinoxalinequinones for redox applications.

Functionalization Reactions and Substituent Effects on Reactivity

The functionalization of the this compound system is crucial for tuning its properties for specific applications. A variety of functionalization reactions can be employed, targeting either the isoxazole or the quinoxaline portion of the molecule.

Functionalization of the Quinoxaline Ring:

Nucleophilic Aromatic Substitution (SNAr): As mentioned earlier, halogenated quinoxalines are excellent substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles. rsc.orgbeilstein-journals.org

Vicarious Nucleophilic Substitution (VNS): VNS reactions provide a method for the direct C-H functionalization of the electron-deficient quinoxaline ring. rsc.org

Sulfonation: Quinoxaline can be sulfonated using chlorosulfonic acid to produce quinoxaline sulfonyl chlorides, which can then be reacted with amines to form sulfonamides. mdpi.comrsc.org

Functionalization of the Isoxazole Ring:

The isoxazole ring can be functionalized through various methods, including cycloaddition reactions, condensation reactions, and direct functionalization. researchgate.net

The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been achieved through intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov

Substituent Effects:

Substituents can have a profound effect on the reactivity of the this compound system.

Electron-donating groups (EDGs) increase the electron density of the ring system, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. mdpi.com

Electron-withdrawing groups (EWGs) decrease the electron density, making the ring system more prone to nucleophilic attack and less reactive towards electrophiles. mdpi.com

The position of the substituent also plays a crucial role. For example, in the context of α-amylase inhibitory activity of phenylisoxazole quinoxalin-2-amine (B120755) hybrids, substitution at the C-7 position of the quinoxaline moiety was found to be more effective than substitution at the C-5 position. nih.gov

Structure Activity Relationship Sar Studies of Isoxazolo 4,5 G Quinoxaline Derivatives

Methodological Approaches for SAR Elucidation in Fused Heterocycles

The elucidation of Structure-Activity Relationships (SAR) for fused heterocyclic compounds like isoxazolo[4,5-g]quinoxalines involves a variety of methodological approaches. igi-global.comfu-berlin.denih.govnih.gov These methods are essential for understanding how the chemical structure of a molecule influences its biological activity.

A primary approach is the synthesis and biological evaluation of a series of analogues. nih.gov In this process, specific parts of the lead compound are systematically modified. For instance, different substituents can be introduced at various positions of the quinoxaline (B1680401) or isoxazole (B147169) rings. nih.gov The resulting derivatives are then tested for their biological activity, and the data is analyzed to identify patterns. nih.gov

Computational modeling and simulation are also powerful tools in SAR studies. fu-berlin.denih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of the compounds with their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com Molecular docking studies are another computational method used to predict the binding orientation of a ligand to its target protein, providing insights into the interactions that are crucial for biological activity. nih.govrsc.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are also employed to determine the three-dimensional structure of the compounds and their complexes with biological targets. mdpi.commdpi.com This information is invaluable for understanding the conformational aspects of the molecule and how it interacts with its binding site. nih.gov

Influence of Substituents on Biological Activity Profiles

The type, position, and electronic properties of substituents on the isoxazolo[4,5-g]quinoxaline scaffold have a profound impact on the biological activity of these derivatives. igi-global.comfu-berlin.denih.gov

Positional and Electronic Effects of Substituents

The position of a substituent on the quinoxaline ring system can significantly alter the biological activity of the compound. For example, in a series of quinoxaline-isoxazole hybrids, a nitro group at the C-7 position of the quinoxaline moiety resulted in potent α-glucosidase inhibitory activity. nih.gov However, moving the nitro group to the C-5 position led to a more than three-fold decrease in activity. nih.gov This highlights the critical role of substituent positioning.

The electronic nature of the substituents is also a key determinant of biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the molecule's interaction with its biological target. mdpi.commdpi.com For instance, in a study of quinoxaline sulfonamide derivatives, the presence of a strong electron-withdrawing group like a chloro atom resulted in maximum antibacterial activity. mdpi.com Conversely, the introduction of an electron-donating methoxy (B1213986) group led to a decrease in antibacterial activity. mdpi.com

Similarly, for certain anticancer quinoxaline derivatives, the presence of an electron-withdrawing chloro group produced higher activity than an electron-donating methyl group. mdpi.com However, in other cases, electron-releasing groups like OCH3 were found to be more favorable than electron-withdrawing groups like Cl. mdpi.com This indicates that the optimal electronic properties of the substituent can be target-specific.

The following table summarizes the effect of different substituents on the biological activity of quinoxaline derivatives based on available research:

Compound Class Substituent Position Effect on Activity Biological Activity Reference
Quinoxaline-isoxazole hybridsNitroC-7Potent inhibitionα-glucosidase inhibition nih.gov
Quinoxaline-isoxazole hybridsNitroC-5Decreased activityα-glucosidase inhibition nih.gov
Quinoxaline sulfonamidesChloro (EWG)Phenyl ringIncreased activityAntibacterial mdpi.com
Quinoxaline sulfonamidesMethoxy (EDG)Phenyl ringDecreased activityAntibacterial mdpi.com
Anticancer quinoxalinesChloro (EWG)Aromatic ringHigher activityAnticancer mdpi.com
Anticancer quinoxalinesMethyl (EDG)Aromatic ringLower activityAnticancer mdpi.com
Anticancer quinoxalinesOCH3 (EDG)-FavorableAnticancer mdpi.com
Anticancer quinoxalinesCl (EWG)-Decreased activityAnticancer mdpi.com

Conformational Aspects and Bioactivity Correlation

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The spatial arrangement of atoms and functional groups determines how well a molecule can fit into the binding site of a protein or enzyme.

Studies on quinoxaline peptides have shown that these molecules can exist in multiple conformations in solution. nih.gov This conformational heterogeneity can be influenced by factors such as the solvent and the degree of N-methylation in the peptide chain. nih.gov The interconversion between these conformers can occur at different rates, from a few minutes to several weeks. nih.gov

The specific conformation adopted by a molecule can have a direct impact on its biological activity. For a molecule to be active, it must adopt a conformation that is complementary to the binding site of its target. Therefore, understanding the conformational preferences of this compound derivatives is essential for designing molecules with enhanced bioactivity.

Insights from SAR for Rational Design of this compound Analogues

The insights gained from SAR studies are instrumental in the rational design of new and improved this compound analogues. igi-global.comnih.gov By understanding which structural features are important for a particular biological activity, medicinal chemists can design new molecules with a higher probability of success.

For example, if a nitro group at a specific position is found to be crucial for activity, new analogues can be designed that retain this feature while modifying other parts of the molecule to improve properties like solubility or metabolic stability. researchgate.net Similarly, if a particular substituent is found to be detrimental to activity, it can be replaced with other groups that are more favorable.

Computer-aided drug design (CADD) techniques, such as molecular docking and QSAR, play a significant role in this process. nih.govmdpi.com These methods can be used to screen virtual libraries of compounds and prioritize those that are most likely to be active. mdpi.com This can significantly reduce the time and cost associated with drug discovery.

The following table presents a summary of rationally designed quinoxaline analogues and their reported biological activities:

Parent Scaffold Modification Designed Analogue Target/Activity Reference
QuinoxalineIntroduction of urea (B33335) moietyQuinoxaline urea analog 84IKKβ phosphorylation inhibitor for pancreatic cancer nih.gov
QuinoxalineFusion with triazole ringQuinoxaline-triazole hybridsAnticancer (leukemia) mdpi.com
QuinoxalineIntroduction of sulfonamide groupQuinoxaline sulfonamidesAntibacterial, Antifungal, Antitumor mdpi.com
IsoxazoleIntroduction of electron-donating groups on linked benzene (B151609) ringIsoxazole derivativesVEGFR2 inhibition dntb.gov.ua
QuinoxalineSubstitution with amide derivativesSubstituted quinoxaline amidesHCV NS5B polymerase inhibitors nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Isoxazolo 4,5 G Quinoxaline Analogues

Enzyme Target Modulation

Derivatives of isoxazolo[4,5-g]quinoxaline have been the subject of extensive research for their ability to modulate the activity of various enzymes, playing crucial roles in different pathological conditions.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition Mechanisms

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a critical enzyme in DNA repair, specifically resolving 5'-tyrosyl DNA adducts created by topoisomerase II. mdpi.complos.org The inhibition of TDP2 is a promising strategy to enhance the efficacy of topoisomerase II poisons used in cancer chemotherapy. mdpi.com

A series of isoxazolo[4,5-g]quinoline-4,9-dione derivatives have been synthesized and evaluated for their TDP2 inhibitory activity. nih.gov Enzyme-based assays revealed that these compounds selectively inhibit TDP2 at sub-micromolar to low micromolar concentrations. nih.gov The most potent compound identified was 3-(3,4-dimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione, exhibiting a half-maximal inhibitory concentration (IC50) of 0.46 ± 0.15 μM. nih.gov Further structure-activity relationship (SAR) studies on these derivatives are anticipated to facilitate the discovery of more potent and selective TDP2 inhibitors. nih.gov

α-Amylase and α-Glucosidase Inhibition Mechanisms

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Several this compound analogues have demonstrated potent inhibitory activity against these enzymes.

Newly synthesized phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been evaluated for their in vitro α-amylase and α-glucosidase inhibitory potential. researchgate.netresearchgate.netnih.gov Among the synthesized compounds, one derivative, compound 5h , emerged as a significant dual inhibitor, with an IC50 value of 16.4 ± 0.1 μM for α-amylase and 31.6 ± 0.4 μM for α-glucosidase. researchgate.net Another compound, 5c , was the most potent α-glucosidase inhibitor with an IC50 of 15.2 ± 0.3 μM. researchgate.netnih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors. Compound 5h showed strong interactions with the active site of α-amylase, exhibiting a high binding energy of -8.9 ± 0.10 kcal mol⁻¹. researchgate.netnih.gov Similarly, compound 5c displayed a high binding energy of -9.0 ± 0.20 kcal mol⁻¹ within the active site of α-glucosidase. researchgate.netnih.gov Molecular dynamics studies further supported the stability of these compounds within the enzyme active sites. researchgate.net

Compoundα-Amylase IC50 (μM)α-Glucosidase IC50 (μM)
5h16.4 ± 0.131.6 ± 0.4
5c-15.2 ± 0.3
Acarbose (B1664774) (Standard)-49.3 ± 1.1

Other Enzyme Systems Under Investigation

The therapeutic potential of this compound analogues extends to other enzyme systems. For instance, some derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and proliferation. mdpi.com Specifically, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kδ, with IC50 values in the sub-micromolar range, suggesting their potential as antitumor agents. acs.org

Furthermore, quinoxaline-based compounds have been explored as inhibitors of dihydrofolate reductase and tyrosyl-tRNA synthetase, indicating their potential as antibacterial agents. acs.org

DNA-Interacting Properties and Related Mechanisms

Quinoxaline (B1680401) derivatives are known for their ability to interact with DNA, a property that underpins some of their biological activities, particularly their anticancer effects. nih.govipp.ptresearchgate.net These compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

For example, certain 6-(2-dimethylaminoethyl) side chain-containing quinoxaline derivatives have demonstrated improved biological activity due to their DNA binding properties. ijpsjournal.comscispace.com Research on nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalines has shown that these compounds can act as potent DNA intercalators and topoisomerase II inhibitors. nih.gov One derivative, in particular, exhibited a strong DNA binding affinity with an IC50 value of 29.06 µM. nih.gov

Receptor-Mediated Activities and Pathways

This compound analogues have been shown to interact with various receptors, leading to the modulation of specific signaling pathways. A notable target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in cancer cells. nih.gov

A series of quinoxaline-isoxazole-piperazine conjugates have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. nih.gov Compounds 5d , 5e , and 5f from this series demonstrated more potent activity than the standard drug erlotinib. nih.gov Further investigation revealed that these compounds inhibit the tyrosine kinase activity of EGFR, with compound 5e being more potent than sorafenib. nih.gov Molecular docking studies have confirmed that these compounds bind effectively to the EGFR active site. nih.gov

Additionally, quinoxaline derivatives have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, suggesting potential applications in neurological disorders. scispace.com

Cellular Pathway Modulation

The biological effects of this compound analogues are often the result of their ability to modulate complex cellular pathways. For instance, some quinoxalinium compounds have been shown to induce cell growth inhibition by arresting the cell cycle at the G1/S phase. acs.org

Furthermore, the interaction of these compounds with receptors like EGFR can trigger a cascade of downstream signaling events. The inhibition of EGFR by quinoxaline-isoxazole-piperazine conjugates, for example, can disrupt pathways crucial for cancer cell survival and proliferation. nih.gov

In the context of diabetes, the inhibition of α-amylase and α-glucosidase by phenylisoxazole quinoxalin-2-amine hybrids directly impacts carbohydrate metabolism pathways. researchgate.net

Identification of Potential Lead Compounds for Therapeutic Development

The unique structural framework of the this compound scaffold, which combines the pharmacologically significant quinoxaline and isoxazole (B147169) rings, has positioned its analogues as a fertile ground for the discovery of novel therapeutic agents. researchgate.netmdpi.comscispace.com The quinoxaline moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a recognized "privileged structure" in medicinal chemistry, appearing in various compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netijpsjournal.comrsc.org Similarly, the isoxazole ring is a key component in numerous clinically used drugs and is known to contribute to a range of pharmacological effects. researchgate.net The hybridization of these two pharmacophores has led to the identification of several promising lead compounds with potential applications in treating complex diseases like diabetes and cancer. nih.govrsc.org

Research into quinoxaline-isoxazole hybrids has revealed their potential as potent enzyme inhibitors. A notable area of investigation is their application as anti-hyperglycemic agents through the inhibition of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

A series of novel N-substituted-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine derivatives were synthesized and evaluated for their ability to inhibit these enzymes. Several compounds from this series demonstrated significant inhibitory activity, in some cases surpassing that of the standard drug, acarbose. nih.govresearchgate.net The findings highlighted specific analogues as potential dual inhibitors, a desirable characteristic for the management of type 2 diabetes. researchgate.net

Detailed in vitro assays identified compounds with low micromolar IC50 values, indicating high potency. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on both the quinoxaline and the phenylisoxazole moieties play a crucial role in the inhibitory activity. For instance, compound 5c , featuring a nitro substituent, showed the highest binding energy with α-glucosidase, while compound 5h was particularly effective against α-amylase. nih.govresearchgate.net Compound 5b (N-Ethyl-7-chloro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine) was identified as a noteworthy dual inhibitor of both enzymes. researchgate.net

Table 1: In Vitro Inhibitory Activity of Selected Quinoxaline-Isoxazole Analogues against α-Amylase and α-Glucosidase

Compound IDSubstituent (R) on Quinoxaline RingTarget EnzymeIC50 (µM)
5b 7-Chloroα-Amylase24.0
α-Glucosidase41.7
5c 7-Nitroα-GlucosidasePotent Inhibitor
5h 7-Fluoro (on phenyl of isoxazole)α-AmylasePotent Inhibitor
Specific IC50 values were not provided in the text, but the compounds were identified as the most potent based on binding energy and interactions. nih.govresearchgate.net

Further research into structurally similar compounds, such as 4-phenyl-5-quinolinyl substituted isoxazole analogues, has identified potent inhibitors of tubulin polymerization, a validated target in cancer therapy. nih.gov Compound C11 , an isoxazole-containing quinoline (B57606) analogue, emerged as a highly promising lead, with IC50 values in the low nanomolar range against esophageal squamous cell carcinoma cell lines. nih.gov This compound was shown to bind to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest in the M phase and subsequent apoptosis. nih.gov While quinoline is an isomer of quinoxaline, these findings provide strong evidence for the potential of isoxazole-fused aza-aromatic systems as a class of potent anticancer agents.

Table 2: Anticancer Activity of an Isoxazole-Containing Lead Compound

Compound IDCore StructureBiological TargetKey Findings
C11 Quinoline-Isoxazole HybridTubulin PolymerizationIC50 < 20 nmol/L against two ESCC cell lines; Induces M-phase cell cycle arrest and apoptosis. nih.gov
Quinoxaline Sulfonamide Analogue Quinoxaline-SulfonamideAntitumor ActivityAbsence of the isoxazole ring resulted in the least potent compound in the series. mdpi.com

The collective findings from these investigations strongly suggest that this compound analogues and related hybrids are a promising class of compounds for therapeutic development. The modular nature of their synthesis allows for systematic structural modifications, enabling the fine-tuning of their biological activity and target specificity. The identification of potent lead compounds like 5b for diabetes and the principles derived from compounds like C11 for cancer provide a solid foundation for future drug discovery efforts centered on this versatile heterocyclic scaffold. researchgate.netnih.gov

Computational and Theoretical Investigations of Isoxazolo 4,5 G Quinoxaline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of isoxazolo[4,5-g]quinoxaline systems. orientjchem.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic landscape.

The electronic structure of quinoxaline (B1680401) derivatives has been a subject of theoretical studies to understand their reactivity and properties. researchgate.netscispace.com Molecular orbital calculations reveal the distribution of electron density, with studies on the parent quinoxaline ring showing higher electron density at positions 5 and 8, followed by positions 6 and 7, and lower density at the C-2 and C-3 positions of the pyrazine (B50134) ring. scispace.com This distribution is key to predicting sites susceptible to electrophilic or nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters derived from quantum chemical calculations. orientjchem.org The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. orientjchem.org The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. orientjchem.org A smaller energy gap generally implies higher reactivity.

ParameterDescriptionSignificance in this compound Systems
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons to an acceptor. orientjchem.org
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. Lower values suggest a greater tendency to accept electrons. orientjchem.org
Energy Gap (ΔE) Difference between ELUMO and EHOMOA measure of chemical reactivity and stability. A smaller gap often corresponds to higher reactivity. orientjchem.org
Chemical Potential (μ) A measure of the escaping tendency of electrons from a systemRelated to the molecule's overall electronic saturation. mdpi.com
Chemical Hardness (η) Resistance to change in electron distributionA measure of the molecule's resistance to deformation or change in its electron cloud. orientjchem.orgmdpi.com
Electrophilicity (ω) A measure of the ability of a species to accept electronsHelps in quantifying the electrophilic nature of the molecule. mdpi.com
Nucleophilicity (N) A measure of the ability of a species to donate electronsHelps in quantifying the nucleophilic nature of the molecule, often referenced against a standard like tetracyanoethylene. mdpi.com

Theoretical calculations are frequently used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. emerald.com By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, direct comparisons can be made with experimental data to confirm molecular structures. researchgate.net

For a series of novel quinoxaline derivatives, DFT calculations have been employed to compute ¹H NMR chemical shifts, which were then compared with experimental values to validate the computational model. researchgate.net Similarly, harmonic vibrational frequencies are calculated to predict IR spectra. researchgate.net These theoretical spectra help in assigning the vibrational modes observed in experimental IR spectroscopy. researchgate.net For example, calculated frequencies can confirm the presence of specific functional groups, such as C=O (carbonyl) and C=N (imino) stretches, which are characteristic of many quinoxaline derivatives. researchgate.netresearchgate.net The combination of experimental and theoretical spectroscopic analysis provides a robust method for structure confirmation. mdpi.com

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is widely applied in drug discovery to screen for potential therapeutic agents. researchgate.net For isoxazolo[4,a]quinoxaline derivatives, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity. researchgate.netnih.govnih.gov

Docking studies provide detailed insights into how a ligand fits into the binding site of a biological target. nih.gov The analysis focuses on identifying the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π–alkyl bonds. nih.gov

For example, in studies of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as potential α-amylase inhibitors, docking analysis revealed that potent compounds form key hydrogen bonds with amino acid residues like ASP300, HIS101, and LYS200 in the enzyme's active site. nih.gov Similarly, against the α-glucosidase enzyme, hydrogen bonds were predicted to form with residues such as ARG1311, ASN1792, and TYR1787. nih.govresearchgate.net The quinoxaline moiety itself often engages in π–alkyl interactions with residues like LEU162 and ILE235. nih.gov In studies targeting the epidermal growth factor receptor (EGFR), docking showed that quinoxaline-isoxazole-piperazine conjugates form strong binding interactions within the EGFR active site. nih.gov These detailed interaction maps are essential for structure-activity relationship (SAR) analysis and for designing more potent inhibitors. nih.gov

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov This score estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. researchgate.net These energy calculations are valuable for ranking compounds and prioritizing them for synthesis and experimental testing. nih.gov

In several studies involving this compound analogs, the predicted binding energies have shown good correlation with experimental inhibitory activities (e.g., IC₅₀ values). nih.gov For instance, imidazo-isoxazole derivatives identified as α-amylase and α-glucosidase inhibitors showed strong binding energies in docking simulations, consistent with their potent inhibitory action. nih.govresearchgate.net The most effective compounds often exhibit higher binding energies than standard reference drugs like acarbose (B1664774) in the same computational model. nih.govresearchgate.net

Compound Class/DerivativeTarget EnzymePredicted Binding Energy (kcal/mol)Reference
Phenylisoxazole quinoxalin-2-amine (5h)α-Amylase-8.9 ± 0.10 nih.govresearchgate.net
Phenylisoxazole quinoxalin-2-amine (5c)α-Glucosidase-9.0 ± 0.20 nih.govresearchgate.net
Phenylisoxazole quinoxalin-2-amine (5h)α-Glucosidase-8.7 ± 0.15 nih.gov
Acarbose (Reference)α-Amylase-7.7 ± 0.11 nih.gov
Acarbose (Reference)α-Glucosidase-7.5 ± 0.00 nih.gov
Imidazo-isoxazole derivative (5f)α-Amylase (1B2Y)-5.501 nih.govresearchgate.net
Imidazo-isoxazole derivative (5f)α-Glucosidase (3A4A)-6.414 nih.govresearchgate.net
Isoxazole-Pyranopyrimidinone (4k)SARS-CoV-2 Mpro-8.9 researchgate.net
Isoxazole-Pyranopyrimidinone (4h)SARS-CoV-2 Mpro-8.5 researchgate.net
Benzimidazole-thiadiazole (4c)Casein kinase-2 (CK2)-8.61 bohrium.com

Binding Site Analysis and Interaction Modes

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are used to assess the stability of the ligand-protein complex, analyze conformational changes, and refine the understanding of binding interactions. nih.govresearchgate.net

Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound systems, MD simulations have been instrumental in understanding the dynamic behavior and stability of ligand-protein complexes.

Researchers have employed MD simulations, often for durations of 100 nanoseconds, to analyze the stability of complexes formed between isoxazole-quinoxaline hybrids and their target proteins. researchgate.netmdpi.com These simulations can reveal crucial information about the conformational changes that occur upon ligand binding and the stability of the resulting complex. For instance, studies on quinoxaline-isoxazole hybrids targeting enzymes like α-amylase and α-glucosidase have used MD simulations to confirm the stability of the potent compounds within the enzyme's active site. researchgate.netresearchgate.net Similarly, MD simulations have been used to validate the thermodynamic stability of complexes between isoxazole-triazole conjugates and bacterial protein targets. mdpi.com The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) during these simulations provides a detailed picture of the ligand's interaction and its effect on the protein's structure and flexibility. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

To quantify the binding affinity between a ligand and its protein target, binding free energy calculations are frequently performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models.

For quinoxaline-isoxazole derivatives, the MM/GBSA approach has been utilized to further analyze and confirm the binding modes and energies predicted by molecular docking. researchgate.netresearchgate.net For example, in the study of dual inhibitors of α-amylase and α-glucosidase, the MM/GBSA method was used to analyze the interaction energy and binding free energy, ultimately identifying the most potent compound in a series. researchgate.net These calculations provide a more accurate estimation of binding affinity than docking scores alone, as they account for the solvent effects and the dynamic nature of the interactions. The binding free energies calculated through MM/GBSA have been shown to correlate well with experimentally determined inhibitory activities. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives containing the quinoxaline scaffold, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted. nih.gov These models have demonstrated strong predictive ability in identifying the structural requirements for biological activity. For instance, a 3D-QSAR study on isoxazole (B147169) derivatives as farnesoid X receptor (FXR) agonists revealed that hydrophobicity at one position and electronegativity at another were crucial for their agonistic activity. nih.gov In another study on quinoxaline derivatives with antimalarial activity, a k-nearest neighbour molecular field analysis (kNN-MFA) model was developed, highlighting the importance of electrostatic descriptors for activity. The contour maps generated from these QSAR models provide a visual representation of the regions where certain physicochemical properties are favorable or unfavorable for activity, thus guiding the design of more potent analogues. nih.gov

Table 1: Statistical Parameters of a 3D-QSAR Model for Isoxazole Derivatives This table is representative of data found in QSAR studies and is for illustrative purposes.

Parameter CoMFA CoMSIA
q² (cross-validated correlation coefficient) 0.664 0.706
r² (non-cross-validated correlation coefficient) 0.960 0.969
r²_pred (external validation correlation coefficient) 0.872 0.866
F value 285.3 320.1
Standard Error of Estimate 0.150 0.138

Data adapted from a study on isoxazole derivatives as FXR agonists. nih.gov

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening and the design of virtual libraries are key strategies in modern drug discovery to identify novel and potent chemical entities. These approaches involve the computational screening of large databases of virtual compounds against a biological target.

The process often begins with the design of a virtual library of this compound analogues, which can be created by systematically modifying the core scaffold with various substituents. These virtual libraries are then subjected to high-throughput virtual screening using techniques like molecular docking to predict their binding affinity and mode to a target protein. nih.govnih.govnih.gov For example, molecular docking studies on quinoxaline-isoxazole-piperazine conjugates against the EGFR receptor have helped in identifying compounds with strong binding interactions, which correlated well with their in vitro anticancer activity. researchgate.netnih.gov

Following initial screening, the most promising hits can be further evaluated using more rigorous computational methods like MD simulations and MM/GBSA calculations to refine the selection of candidates for synthesis and biological testing. mdpi.comrsc.org This integrated in silico approach, from virtual library design to detailed binding analysis, accelerates the discovery of novel this compound analogues with desired biological activities.

Future Directions and Emerging Research Frontiers for Isoxazolo 4,5 G Quinoxaline

Innovations in Synthetic Methodologies and Sustainable Synthesis

The development of novel and efficient synthetic routes is fundamental to exploring the potential of isoxazolo[4,5-g]quinoxaline and its derivatives. Traditional methods for the synthesis of quinoxalines often rely on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, which can have limitations in terms of yield and reaction conditions. mtieat.org Modern synthetic chemistry is moving towards more innovative and sustainable approaches.

Recent advancements include one-pot synthesis procedures that allow for the formation of multiple chemical bonds in a single reaction vessel, reducing waste and improving efficiency. nih.gov For instance, a metal-free, one-pot process has been developed for creating isoxazole-fused tricyclic quinazoline (B50416) alkaloids through an intramolecular cycloaddition, which forms new C-N, C-C, and C-O bonds sequentially. nih.gov This method utilizes tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment for the isoxazole (B147169) ring. nih.gov

The principles of green chemistry are also being increasingly applied to the synthesis of quinoxaline (B1680401) derivatives. researchgate.net These methods prioritize the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), and may employ reusable catalysts or even be catalyst-free. researchgate.netmdpi.com Techniques such as microwave irradiation and ultrasonic waves are being explored to accelerate reaction times and improve yields while minimizing energy consumption. researchgate.net For example, β-cyclodextrin has been used as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives in water or even in a solid state, offering a milder and less toxic alternative to conventional methods. mdpi.com The development of such eco-friendly protocols is crucial for both laboratory-scale research and potential large-scale industrial applications. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, known to be a component of various antibiotics and demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. mdpi.comresearchgate.net The fusion of an isoxazole ring to this scaffold introduces new structural and electronic features that can be exploited to discover novel biological targets and therapeutic applications.

Researchers are actively exploring the potential of this compound derivatives against a variety of diseases. For example, quinoxaline derivatives have been investigated as inhibitors of phosphoinositide-3-kinases (PI3Ks), which are involved in cellular processes like cell growth, migration, and differentiation, making them attractive targets for cancer and inflammatory diseases. google.com Other studies have focused on their potential as antimicrobial agents, with some quinoxaline 1,4-dioxides showing promise against tuberculosis and various parasitic infections. mdpi.com

Hybrids of quinoxaline and isoxazole have been synthesized and evaluated as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting a role in managing type 2 diabetes. nih.govresearchgate.net Furthermore, derivatives are being designed as antagonists for receptors like the 5-HT3 receptor for potential use as antidepressants and as inhibitors of enzymes like monoamine oxidase A (MAO-A) for neurological disorders. scispace.com The anti-inflammatory potential is also a significant area of research, with some compounds showing inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov The broad spectrum of activity suggests that the this compound framework is a fertile ground for the development of new therapeutic agents. mdpi.comijpsjournal.com

Advanced Computational Approaches for Rational Design and Material Science

Computational chemistry is becoming an indispensable tool in the design and investigation of new molecules. For the this compound scaffold, advanced computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are being used to predict the electronic, optical, and photovoltaic properties of novel derivatives. researchgate.net These theoretical investigations allow researchers to screen potential candidates virtually before committing to their synthesis, saving time and resources.

Development of Structure-Based Design Principles for this compound-based Agents

Structure-based drug design is a powerful strategy that relies on understanding the three-dimensional interaction between a drug molecule and its biological target. This approach is increasingly being applied to the development of potent and selective inhibitors based on the this compound scaffold.

Molecular docking studies are routinely used to predict how these compounds bind to the active sites of target proteins. For example, docking has been employed to understand the binding interactions of quinoxaline-isoxazole hybrids with enzymes like α-amylase and α-glucosidase, revealing key interactions such as hydrogen bonds and π-alkyl bonds that are crucial for their inhibitory activity. nih.gov Similarly, docking studies have helped to elucidate the binding modes of quinoxaline derivatives as inhibitors of Pim-1 kinase, a target in cancer therapy, and as DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov

These computational insights, combined with experimental data, contribute to the development of Structure-Activity Relationships (SAR). SAR studies help to identify which parts of the molecule are essential for biological activity and how modifications to the chemical structure can enhance potency and selectivity. nih.govnih.gov For example, SAR studies on quinoxaline-isoxazole hybrids have shown that the presence and position of certain substituents, like nitro groups, can significantly influence their inhibitory potential against specific enzymes. nih.gov This iterative process of design, synthesis, testing, and computational analysis is crucial for creating highly optimized therapeutic agents. fu-berlin.deresearchgate.net

Integration with High-Throughput Screening and Automation in Chemical Biology

To accelerate the discovery of new bioactive compounds, modern drug discovery relies heavily on high-throughput screening (HTS) and automation. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.govumd.edu For the this compound scaffold, the generation of diverse chemical libraries is the first step. These libraries can then be screened to identify "hit" compounds with promising activity.

The integration of HTS with this compound research can significantly speed up the identification of lead compounds for various therapeutic areas. mcmaster.ca Furthermore, advancements in reaction technology, such as the use of microdroplet reactions, offer a path to high-throughput synthesis and optimization of reaction conditions. frontiersin.org This method can dramatically reduce reaction times from hours to milliseconds and can be combined with mass spectrometry for rapid analysis and screening of optimal synthetic routes. frontiersin.org

Automated screening platforms, such as those using fluorescence-activated bead sorting or magnetic sorting for one-bead-one-compound (OBOC) libraries, provide powerful tools for efficiently screening millions of compounds. nih.gov By applying these automated and high-throughput methodologies to libraries of this compound derivatives, researchers can more quickly explore the vast chemical space and identify novel molecules with significant potential as drugs or advanced materials.

Q & A

Q. How to address low yields in large-scale syntheses of this compound derivatives?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous-flow reactors for exothermic cyclization steps .
  • Catalyst recycling : Immobilize catalysts (e.g., sulfamic acid on silica gel) for reuse in green syntheses .
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.